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Compound of Interest

Compound Name: N-Formyl Thyroxine-13C6

CAS No.: 1346604-89-4

Cat. No.: B585452

Get Quote

Technique: LC-MS/MS (Triple Quadrupole) Analyte Class: Thyroid Hormone Impurities /

Metabolites Version: 1.0

Introduction & Scientific Context
N-Formyl Thyroxine (N-Formyl T4) is a critical process impurity found in synthetic

Levothyroxine (T4) drug substances and a potential metabolite in biological systems. It differs

from T4 by the formylation of the primary amine group, altering its polarity and ionization

behavior.

To accurately quantify this analyte in complex matrices (serum, tissue, or API formulations),

Stable Isotope Dilution (SID) using N-Formyl Thyroxine-13C6 is the gold standard. The 13C6

label is typically incorporated into the tyrosine (inner) ring, ensuring the label is retained during

primary metabolic cleavages and mass spectrometric fragmentation.
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Property
N-Formyl Thyroxine
(Unlabeled)

N-Formyl Thyroxine-13C6
(IS)

Formula C16H11I4NO5 13C6C10H11I4NO5

Monoisotopic Mass 804.68 Da 810.70 Da

Modification Formylation (+27.99 Da vs T4) Stable Isotope (+6.02 Da)

Polarity Reduced basicity (Amide) Same as analyte

Method Development Strategy (Workflow)
The following diagram outlines the logical flow for establishing this method, emphasizing the

critical decision points between Positive and Negative ionization modes.
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Figure 1: Decision tree for establishing MS parameters. While T4 is amphoteric, the N-formyl

group reduces amine basicity, making Negative mode competitive, though Positive mode

remains standard for impurity profiling.

Mass Spectrometry Protocols
Sample Preparation & Infusion

Stock Solution: Dissolve N-Formyl T4-13C6 in DMSO or Methanol with 0.1% NH4OH. Avoid

pure acetonitrile as solubility can be limited.

Infusion Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (for ESI+) or 10mM Ammonium

Acetate (for ESI-).

Concentration: 1 µg/mL (ensure signal stability > 10^6 cps).
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Predicted MRM Transitions (ESI Positive Mode)
Positive mode is generally preferred for simultaneous analysis with T4. The protonated

precursor [M+H]+ is generated.

Precursor Mass Calculation:

Exact Mass (810.70) + Proton (1.007) ≈ 811.7 m/z

Transition
Type

Precursor
(m/z)

Product (m/z)
Loss /
Fragment
Identity

Collision
Energy (eV)*

Quantifier 811.7 765.7

Loss of HCOOH

(Formic Acid)

from side chain

25 - 35

Qualifier 1 811.7 737.7

Loss of HCOOH

+ CO (Formyl

cleavage)

30 - 40

Qualifier 2 811.7 126.9 Iodine Ion (I+) 45 - 55

Note: The Iodine transition (126.9) is highly sensitive but non-specific. It should NOT be used

as the primary quantifier for the internal standard if unlabeled T4 is present at high

concentrations, due to potential cross-talk.

Predicted MRM Transitions (ESI Negative Mode)
If background noise in Positive mode is high, Negative mode [M-H]- utilizes the carboxylic acid

moiety.

Precursor Mass Calculation:

Exact Mass (810.70) - Proton (1.007) ≈ 809.7 m/z
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Transition
Type

Precursor
(m/z)

Product (m/z)
Loss /
Fragment
Identity

Collision
Energy (eV)*

Quantifier 809.7 126.9 Iodine Ion (I-) 35 - 50

Qualifier 1 809.7 660.8

Loss of Iodinated

Ring / Side chain

cleavage

30 - 45

Technical Insight: In Negative mode, the Iodine ion is often the only intense fragment. For an

Internal Standard, this carries risk. Ensure chromatographic separation between N-Formyl T4

and T4 is baseline resolved (R > 1.5).

Fragmentation Mechanism
Understanding the fragmentation is vital for troubleshooting. The following diagram illustrates

the theoretical breakdown of the N-Formyl T4-13C6 molecule in Positive Mode.
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Figure 2: Proposed fragmentation pathway in ESI+. The loss of HCOOH is characteristic of the

alanine side chain in thyronines.

Chromatographic Conditions (Protocol)
Because N-Formyl T4 is more hydrophobic than T4 (due to the capped amine), it will elute after

T4 on a standard C18 column.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over Acetonitrile for T4

peak shape).

Gradient:

0.0 min: 40% B

1.0 min: 40% B

4.0 min: 95% B

5.0 min: 95% B

5.1 min: 40% B (Re-equilibration)

Flow Rate: 0.4 mL/min.

Temperature: 40°C.[1]

Validation Criteria:

Retention Time: N-Formyl T4 should elute approx 0.5 - 1.0 min after T4.

Cross-Talk: Inject a high concentration of Unlabeled T4 (1000 ng/mL). Monitor the 811.7 ->

765.7 transition. No peak should be observed (verifies isotopic purity and lack of spectral

overlap).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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